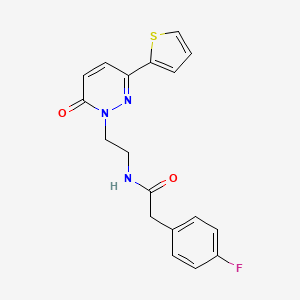

2-(4-fluorophenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-22-18(24)8-7-15(21-22)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBNEVMOUCWESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Thiophenyl Group: The thiophenyl group is often introduced via a Suzuki coupling reaction, where a thiophenyl boronic acid reacts with a halogenated pyridazinone in the presence of a palladium catalyst.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

Formation of the Final Compound: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone moiety, potentially converting it to a hydroxyl group.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antitumor properties. The compound's structure suggests it may inhibit key enzymes involved in cancer cell proliferation, particularly through pathways involving dihydrofolate reductase and tyrosine kinases .

2. Antimicrobial Properties

Studies have shown that compounds with similar structures possess antibacterial and antifungal activities. The thiophene moiety in the compound is known to contribute to these properties, making it a candidate for further exploration in antimicrobial drug development .

3. Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activities. Compounds containing pyridazinyl groups have been reported to reduce inflammation markers, indicating potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of similar pyridazine derivatives, researchers synthesized the compound and evaluated its efficacy against various cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potent anticancer properties.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited notable inhibition zones in agar diffusion tests, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and thiophenyl groups may facilitate binding to hydrophobic pockets, while the pyridazinone moiety could participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

The compound can be compared to structurally analogous pyridazinone derivatives, focusing on substituent effects, physicochemical properties, and biological activities. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound and compound 17 enhances metabolic stability compared to chlorophenyl analogs (e.g., 15 , 16 ) .

- Thiophene vs. Piperazinyl Substitution : The thiophene moiety in the target compound may improve lipophilicity and membrane permeability compared to piperazinyl derivatives (e.g., 15–17 ) .

- Acetamide vs. Acetohydrazide Linkers : The ethylacetamide chain in the target compound likely offers better pharmacokinetic profiles than hydrazide derivatives (e.g., 15–19 ), which are prone to hydrolysis .

Physicochemical Properties

Key Findings :

- The target compound’s lower molecular weight and LogP compared to 15 and 17 suggest improved bioavailability.

- Methoxy-substituted analogs (e.g., 19 ) exhibit higher solubility, highlighting the impact of polar substituents .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide , also known by its CAS number 879036-34-7 , is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H12FN3O2S

- Molecular Weight : 329.3488 g/mol

Research indicates that this compound acts primarily as an inhibitor of specific enzyme pathways, particularly those involved in phosphoinositide signaling. It has been studied for its ability to selectively inhibit the class II alpha phosphoinositide 3-kinase (PI3K-C2α), which plays crucial roles in various cellular processes including endocytosis and vesicular trafficking. The selectivity is attributed to specific structural motifs within the compound that interact favorably with the active site of the enzyme .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the phenyl and pyridazine rings significantly influence biological activity. For example, introducing different substituents on the phenyl ring has shown varying degrees of inhibitory potency against PI3K-C2α, with certain substitutions yielding IC50 values in the low micromolar range .

| Substituent Position | Substituent Type | IC50 (µM) |

|---|---|---|

| Para | Methyl | 0.70 |

| Meta | Methyl | 1.6 |

| Ortho | None | >50 |

Biological Activity

The compound has demonstrated promising activity in various biological assays:

- Inhibition of PI3K-C2α : The compound exhibits selective inhibition with an IC50 value as low as 0.51 µM, indicating strong potential for therapeutic applications in diseases where PI3K signaling is dysregulated .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through its effects on cell signaling pathways involved in proliferation and survival .

- Neuroprotective Effects : Some investigations have hinted at neuroprotective effects, although further research is needed to elucidate these mechanisms fully .

Case Studies

Several studies have explored the efficacy and safety profiles of this compound:

- Study 1 : A recent study evaluated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The study highlighted the importance of specific structural features for enhancing activity against cancer cells .

- Study 2 : Another research effort focused on the neuroprotective potential of this compound in models of neurodegeneration, showing promising results in reducing oxidative stress markers .

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

Core pyridazinone formation : Cyclization of thiophen-2-yl precursors with hydrazine derivatives under reflux (e.g., ethanol, 80°C, 12 hours) .

Acetamide coupling : Reacting the pyridazinone intermediate with 2-(4-fluorophenyl)acetic acid derivatives using carbodiimide coupling agents (e.g., EDCI, DMF, 0–25°C, 4–6 hours) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .

Key variables : Solvent polarity, temperature control during exothermic steps, and stoichiometric ratios of coupling reagents.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR (¹H/¹³C) : Assign peaks by comparing with analogous pyridazinone derivatives (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm; pyridazinone carbonyl at ~168 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (C₂₀H₁₇FN₄O₂S, calc. 396.11) and fragmentation patterns (e.g., loss of thiophen-2-yl group at m/z 249) .

- IR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹; amide N–H at ~3300 cm⁻¹) .

Q. How can initial biological screening be designed to evaluate this compound’s enzyme inhibition or anti-inflammatory potential?

Methodological Answer:

- In vitro assays :

- Cyclooxygenase-2 (COX-2) inhibition : Use a fluorometric kit (e.g., Cayman Chemical) with IC₅₀ determination .

- Kinase inhibition profiling : Screen against a panel of kinases (e.g., JAK2, EGFR) at 10 µM to identify off-target effects .

- Cell-based models : Test cytotoxicity (MTT assay) in RAW 264.7 macrophages to assess anti-inflammatory activity via TNF-α/IL-6 suppression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity for this compound’s pyridazinone-thiophene scaffold?

Methodological Answer:

- Analog synthesis : Modify substituents at the 4-fluorophenyl (e.g., replace F with Cl, OCH₃) or thiophen-2-yl (e.g., 3-methylthiophene) positions .

- Biological testing : Compare IC₅₀ values across analogs in target vs. off-target assays (e.g., COX-2 vs. COX-1) to quantify selectivity .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding poses in target active sites (e.g., COX-2 PDB: 5KIR) .

Q. What strategies resolve contradictory data between in vitro enzyme inhibition and in vivo efficacy for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assay) and bioavailability (oral vs. intravenous administration) to identify metabolic liabilities .

- Metabolite identification : Use LC-MS/MS to detect major metabolites (e.g., hydroxylation at the pyridazinone ring) that may reduce activity .

- Formulation optimization : Test solubility enhancers (e.g., PEG 400) or nanoemulsions to improve in vivo exposure .

Q. How can molecular dynamics simulations elucidate the role of the 4-fluorophenyl group in target binding?

Methodological Answer:

- System setup : Simulate the compound’s interaction with a target protein (e.g., 100 ns simulation in GROMACS, explicit solvent model) .

- Free energy calculations : Use MM-PBSA to quantify binding energy contributions of the 4-fluorophenyl group vs. non-fluorinated analogs .

- Hydrogen bond analysis : Track interactions between the fluorophenyl moiety and key residues (e.g., Arg120 in COX-2) .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical models?

Methodological Answer:

- In vitro assays :

- Liver microsomal stability : Incubate with mouse/rat liver microsomes (1 mg/mL, NADPH regeneration system) and measure parent compound depletion over 60 minutes .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- In vivo PK/PD : Administer a single dose (10 mg/kg, IV/PO) to rodents and collect plasma at intervals (0–24 hours) for LC-MS quantification .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported IC₅₀ values across different assay platforms?

Methodological Answer:

- Standardize conditions : Use identical buffer pH (e.g., 7.4), ATP concentrations (1 mM for kinase assays), and incubation times .

- Cross-validate : Repeat assays in orthogonal systems (e.g., fluorescence-based vs. radiometric kinase assays) .

- Control compounds : Include reference inhibitors (e.g., celecoxib for COX-2) to normalize inter-lab variability .

Q. What steps ensure reproducibility in multi-step synthesis across different laboratories?

Methodological Answer:

- Detailed protocols : Specify exact equivalents (e.g., 1.2 eq EDCI), degassing procedures for anhydrous steps, and inert atmosphere requirements .

- Intermediate characterization : Provide ¹H NMR spectra and HPLC purity data for all intermediates .

- Collaborative validation : Share samples with a third-party lab for independent synthesis and spectral verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.